molecular formula C24H27N3O4S2 B6570862 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1021213-75-1

2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B6570862
CAS No.: 1021213-75-1
M. Wt: 485.6 g/mol
InChI Key: YPGOKYIOXSNQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyrimidinone derivative functionalized with a 4-butylbenzenesulfonyl group at position 5 and an N-(3-ethylphenyl)acetamide moiety linked via a sulfanyl bridge at position 2 of the pyrimidine ring. The dihydropyrimidinone core is a well-established scaffold in medicinal chemistry, often associated with diverse biological activities, including enzyme inhibition and receptor modulation . The N-(3-ethylphenyl)acetamide group contributes steric bulk and aromatic interactions, which may influence solubility and target specificity .

Properties

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-3-5-7-18-10-12-20(13-11-18)33(30,31)21-15-25-24(27-23(21)29)32-16-22(28)26-19-9-6-8-17(4-2)14-19/h6,8-15H,3-5,7,16H2,1-2H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGOKYIOXSNQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article reviews the biological activities associated with this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H24N2O3S2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}_{2}

This compound features a pyrimidine core substituted with a butylbenzenesulfonyl group and an ethylphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

  • Anti-inflammatory effects
  • Antitumor properties
  • Analgesic effects

Anti-inflammatory Activity

In a study focusing on structurally related N-(benzene sulfonyl) acetamide derivatives, compounds demonstrated significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, one derivative showed an IC50_{50} value of 0.011 μM against COX-2, indicating potent anti-inflammatory potential . While specific data for the target compound is limited, its structural similarity suggests it may exhibit comparable activity.

Antitumor Activity

The compound's potential as an antitumor agent is supported by findings from studies involving benzimidazole derivatives, which have shown promising results against various cancer cell lines. For example, compounds with similar scaffolds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358), revealing significant cytotoxicity and antiproliferative effects . The mechanisms involved typically include modulation of cell cycle progression and induction of apoptosis.

The biological activity of this compound is hypothesized to involve several key pathways:

  • Inhibition of COX and LOX Enzymes : By inhibiting these enzymes, the compound may reduce the synthesis of pro-inflammatory mediators.
  • Modulation of Signal Transduction Pathways : Similar compounds have been shown to affect pathways involved in cell proliferation and survival.
  • Interaction with DNA : Some related compounds demonstrate binding affinity to DNA, potentially leading to antitumor effects through interference with replication and transcription processes .

Pharmacokinetics

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on COX/LOX Inhibition :
    • Objective : Evaluate anti-inflammatory potential.
    • Results : Derivatives showed IC50_{50} values ranging from 0.011 μM to 0.046 μM for COX-2 and LOX respectively.
    • : Supports the hypothesis that similar compounds can effectively modulate inflammatory responses .
  • Antitumor Evaluation :
    • Objective : Assess cytotoxicity against lung cancer cell lines.
    • Methodology : MTS cytotoxicity assays were performed.
    • Results : Notable cytotoxic effects were observed in 2D cultures compared to 3D models, indicating the importance of evaluating drug efficacy in various environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzenesulfonyl and acetamide groups. These variations significantly impact physicochemical properties, target affinity, and bioactivity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Sulfonyl Substituent Acetamide Substituent Key Properties/Bioactivity Reference
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide 4-Butylbenzenesulfonyl N-(3-ethylphenyl) Hypothesized enhanced hydrophobicity and kinase inhibition (predicted) N/A
N-(2,4-Dimethoxyphenyl)-2-{[5-(4-ethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide 4-Ethylbenzenesulfonyl N-(2,4-dimethoxyphenyl) Improved solubility due to methoxy groups; potential antiproliferative activity
2-{[5-(3-Chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[2-(cyclohexen-1-yl)ethyl]acetamide 3-Chloro-4-methoxybenzenesulfonyl N-(2-cyclohexenylethyl) Increased electrophilicity (chloro group); possible CNS activity
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl N-(4-hydroxyphenylethyl) Dual sulfamoyl and hydroxyl groups; antimicrobial activity reported

Impact of Sulfonyl Substituents

  • Comparable to 4-ethyl analogs , the longer alkyl chain may strengthen hydrophobic interactions in enzyme binding pockets.
  • 4-Ethylbenzenesulfonyl : Shorter alkyl chain reduces steric hindrance, possibly favoring entropic binding.
  • 3-Chloro-4-methoxybenzenesulfonyl : The electron-withdrawing chloro group increases electrophilicity, while methoxy improves solubility. This combination may enhance reactivity in covalent binding scenarios.

Acetamide Modifications

  • N-(3-ethylphenyl) (target compound) : The ethyl group provides moderate hydrophobicity, balancing solubility and target engagement.
  • N-(2,4-dimethoxyphenyl) : Methoxy groups enhance solubility and π-stacking with aromatic residues in proteins.

Research Findings and Mechanistic Insights

Bioactivity Clustering: Compounds with analogous dihydropyrimidinone scaffolds cluster into groups with similar bioactivity profiles, driven by sulfonyl and acetamide substituents . For example, ethyl and butyl sulfonyl derivatives may target overlapping enzyme families (e.g., tyrosine kinases), while chloro-methoxy variants could prioritize oxidative stress pathways .

Computational Similarity Metrics: Tanimoto and Dice indices suggest moderate similarity (0.6–0.8) between the target compound and its ethyl/methoxy analogs . This aligns with evidence that minor substituent changes retain core bioactivity while altering potency or selectivity .

Lumping Strategies : The lumping approach groups such compounds into surrogate categories for predictive modeling, assuming shared reactivity and degradation pathways . This strategy supports prioritizing the target compound for high-throughput screening against cancer or infectious disease targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.